![molecular formula C17H24N2O4S B6052388 4-({3-[(3-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine](/img/structure/B6052388.png)
4-({3-[(3-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine
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Overview
Description
The compound “4-({3-[(3-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine” is a chemical compound with the linear formula C11H20N2O2 . It has a molecular weight of 212.294 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a morpholine ring and a sulfonyl group .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound’s structural features, such as the piperidine ring and sulfonyl group, are often explored for their biological activity. Piperidine derivatives are known to interact with various biological targets, potentially leading to the development of new therapeutic agents . The sulfonyl group, in particular, can act as a bioisostere, replacing functional groups in known active compounds to improve their properties or reduce toxicity.
Biochemistry
In biochemistry, the compound’s ability to undergo various reactions, such as nucleophilic substitution or free radical reactions, makes it a candidate for probing enzyme mechanisms or synthesizing enzyme inhibitors . Its structural similarity to biological molecules could also make it a useful tool in understanding molecular interactions within cells.
Pharmacology
Pharmacologically, the compound could be used as a scaffold for drug development. Its molecular framework might interact with a range of biological targets, such as enzymes or receptors, which could be beneficial in designing new drugs for diseases that currently have limited treatment options .
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as this compound, is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing a piperidine moiety .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and are important synthetic fragments .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biochemical changes
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways depending on their specific structure and target
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
properties
IUPAC Name |
(3-methylpiperidin-1-yl)-(3-morpholin-4-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-14-4-3-7-18(13-14)17(20)15-5-2-6-16(12-15)24(21,22)19-8-10-23-11-9-19/h2,5-6,12,14H,3-4,7-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWHKHYNHPFCBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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